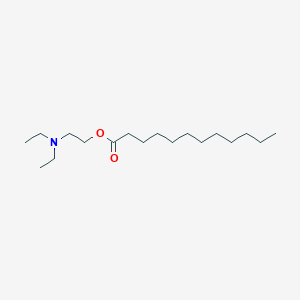
2-(Diethylamino)ethyl laurate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Diethylamino)ethyl laurate, also known as DEAE-laurate, is a chemical compound that has been widely used in scientific research. It is a quaternary ammonium salt that is commonly used as a surfactant and a cationic lipid for gene delivery. In
Wirkmechanismus
The mechanism of action of 2-(Diethylamino)ethyl laurate is based on its ability to form stable complexes with DNA. The cationic nature of 2-(Diethylamino)ethyl laurate allows it to interact with the negatively charged DNA molecule, resulting in the formation of a complex. This complex can then be taken up by cells, leading to the expression of the encoded gene.
Biochemische Und Physiologische Effekte
2-(Diethylamino)ethyl laurate has been shown to have low toxicity and is generally well-tolerated by cells. It has been used in a variety of cell types and has been shown to be effective in delivering genes into cells. 2-(Diethylamino)ethyl laurate has also been shown to have a positive effect on the stability of liposomes, which can improve their efficacy as drug delivery vehicles.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-(Diethylamino)ethyl laurate in lab experiments is its ability to efficiently deliver genes into cells. It is also relatively easy to synthesize and can be purified by recrystallization. However, one limitation of using 2-(Diethylamino)ethyl laurate is its potential cytotoxicity at high concentrations. It is also important to note that the efficiency of gene delivery can vary depending on the cell type and experimental conditions.
Zukünftige Richtungen
There are several areas of future research that could be explored with 2-(Diethylamino)ethyl laurate. One possible direction is the development of more efficient gene delivery systems using 2-(Diethylamino)ethyl laurate. This could involve the modification of 2-(Diethylamino)ethyl laurate to improve its stability and efficacy. Another area of research could be the use of 2-(Diethylamino)ethyl laurate in the development of new drug delivery systems. 2-(Diethylamino)ethyl laurate could be used to improve the stability and efficacy of liposomes, which could lead to the development of more effective drug delivery systems. Finally, the potential cytotoxicity of 2-(Diethylamino)ethyl laurate could be further explored to better understand its safety profile and to develop strategies to mitigate any potential toxicity.
Synthesemethoden
2-(Diethylamino)ethyl laurate can be synthesized by reacting lauric acid with diethylamine in the presence of a catalyst such as sulfuric acid. The reaction results in the formation of 2-(Diethylamino)ethyl laurate as a white solid that can be purified by recrystallization.
Wissenschaftliche Forschungsanwendungen
2-(Diethylamino)ethyl laurate has been extensively used in scientific research as a cationic lipid for gene delivery. It is commonly used in transfection experiments to deliver plasmid DNA into cells. 2-(Diethylamino)ethyl laurate can form stable complexes with DNA, which can facilitate the uptake of DNA by cells. It has also been used in the development of liposomes for drug delivery.
Eigenschaften
CAS-Nummer |
16070-12-5 |
|---|---|
Produktname |
2-(Diethylamino)ethyl laurate |
Molekularformel |
C18H37NO2 |
Molekulargewicht |
299.5 g/mol |
IUPAC-Name |
2-(diethylamino)ethyl dodecanoate |
InChI |
InChI=1S/C18H37NO2/c1-4-7-8-9-10-11-12-13-14-15-18(20)21-17-16-19(5-2)6-3/h4-17H2,1-3H3 |
InChI-Schlüssel |
UNWMSJSGBWRHNY-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCC(=O)OCCN(CC)CC |
Kanonische SMILES |
CCCCCCCCCCCC(=O)OCCN(CC)CC |
Andere CAS-Nummern |
16070-12-5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Naphtho[2,1-g][1,3]benzodioxole](/img/structure/B90616.png)


![(1h-Pyrrolo[2,3-c]pyridin-4-yl)methanol](/img/structure/B90631.png)






![10,11-Dihydro-5H-benzo[4,5]cyclohepta[1,2-b]pyridin-5-ol](/img/structure/B90665.png)
![2-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]acetonitrile](/img/structure/B90668.png)

